molecular formula C21H40O2 B1596449 Allyl stearate CAS No. 6289-31-2

Allyl stearate

Cat. No.: B1596449
CAS No.: 6289-31-2
M. Wt: 324.5 g/mol
InChI Key: HPCIWDZYMSZAEZ-UHFFFAOYSA-N
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Description

Allyl stearate is an organic compound that belongs to the ester family. It is formed by the esterification of stearic acid, a long-chain fatty acid, with allyl alcohol. The compound is characterized by its unique structure, which includes an allyl group (−CH2−CH=CH2) attached to the stearate moiety. This structure imparts specific chemical properties and reactivity to this compound, making it useful in various industrial and scientific applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl stearate can be synthesized through the esterification reaction between stearic acid and allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where stearic acid and allyl alcohol are fed into a reactor containing an acid catalyst. The reaction mixture is heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Allyl stearate undergoes various chemical reactions, including:

    Oxidation: The allyl group in this compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the allyl group to saturated hydrocarbons.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the allyl group.

    Substitution: Nucleophiles such as halides or amines can react with the allyl group under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, alcohols, and carbonyl compounds.

    Reduction: Saturated esters and hydrocarbons.

    Substitution: Allyl-substituted derivatives with various functional groups.

Scientific Research Applications

Allyl stearate finds applications in several scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its film-forming and stabilizing properties.

Comparison with Similar Compounds

Similar Compounds

    Allyl acetate: An ester formed from acetic acid and allyl alcohol, used in organic synthesis.

    Allyl benzoate: An ester of benzoic acid and allyl alcohol, known for its fragrance properties.

    Allyl chloride: An allyl halide used as an intermediate in the synthesis of various organic compounds.

Uniqueness of Allyl Stearate

This compound is unique due to its long-chain fatty acid component, which imparts specific physical and chemical properties, such as hydrophobicity and film-forming ability. These properties make it particularly useful in applications requiring long-chain esters, such as in the formulation of cosmetics and lubricants.

Properties

IUPAC Name

prop-2-enyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h4H,2-3,5-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCIWDZYMSZAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212055
Record name Allyl stearate
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Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6289-31-2
Record name Allyl stearate
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Record name Allyl stearate
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Record name Allyl stearate
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Record name Allyl stearate
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Record name Allyl stearate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does allyl stearate behave during polymerization compared to other fatty acid vinyl monomers?

A1: this compound exhibits unique behavior during polymerization compared to other fatty acid vinyl monomers. When copolymerized with vinyl stearate, monomers like stearyl acrylate and stearyl methacrylate yield copolymers with significantly higher inherent viscosities. In contrast, this compound, alongside stearyl vinyl ether, results in copolymers with much lower inherent viscosities than the vinyl stearate homopolymer []. This suggests that the structure of this compound influences its reactivity and the resulting polymer chain length.

Q2: What is the impact of this compound on the properties of allyl resins during polymerization?

A2: Incorporating this compound as a modifier in diallyl phthalate (D.A.P.) polymerization significantly impacts the resulting resin's properties. Specifically, increasing the this compound content (up to 9% by volume) leads to a considerable decrease in volume contraction during D.A.P. polymerization []. This suggests that this compound acts as a reactive diluent, influencing the crosslinking density and ultimately the physical properties of the final allyl resin.

Q3: How does the presence of this compound affect the conversion rates of other monomers during copolymerization?

A3: The presence of this compound can impact the conversion rates of other monomers during copolymerization. When copolymerized with diallyl phthalate (D.A.P.), replacing triallyl citrate (T.A.C.) with this compound leads to a decrease in the overall percentage conversion []. This suggests that this compound may have a lower reactivity compared to T.A.C. in this specific copolymerization system, ultimately influencing the final polymer composition and properties.

Q4: Can this compound be metabolized in living organisms, and if so, what are the identified metabolites?

A4: Research shows that this compound is metabolized in rats. Following administration, one identified metabolite is 3-hydroxypropylmercapturic acid, found in both urine and bile []. This finding highlights the metabolic pathway of this compound involving oxidation and subsequent conjugation with glutathione, leading to the excretion of mercapturic acid conjugates.

Q5: What are the implications of identifying 3-hydroxypropylmercapturic acid as a metabolite of this compound?

A5: Identifying 3-hydroxypropylmercapturic acid as a metabolite of this compound provides valuable insights into the compound's biotransformation []. This finding indicates that this compound likely undergoes metabolic activation, potentially leading to the formation of reactive intermediates. The detection of this metabolite warrants further investigation into the potential toxicological implications and long-term effects of this compound exposure.

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